(Rac)-Byakangelicin

Descripción general

Descripción

Byakangelicin es un compuesto natural que se encuentra en las raíces de Angelica gigas y Angelica dahurica. Es conocido por sus potentes actividades biológicas, particularmente sus propiedades antiinflamatorias y antiapoptóticas . Byakangelicin ha sido estudiado por sus posibles aplicaciones terapéuticas, especialmente en el tratamiento de afecciones como la lesión renal aguda asociada a la sepsis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Byakangelicin se puede aislar de las raíces de Angelica dahurica utilizando líquidos iónicos como solventes. Un método eficaz consiste en utilizar el líquido iónico [Bmim]Tf2N, que ha demostrado un rendimiento excepcional en la extracción de byakangelicin . El proceso de extracción implica la optimización de factores como la relación solvente/sólido, la temperatura de extracción y el tiempo. En condiciones óptimas (relación solvente/sólido 8:1, temperatura 60°C y tiempo 180 minutos), el rendimiento de byakangelicin puede alcanzar hasta el 99.52% .

Métodos de producción industrial: La producción industrial de byakangelicin se basa principalmente en la extracción de las raíces de las plantas utilizando técnicas optimizadas de extracción con solventes. Se ha encontrado que el uso de líquidos iónicos es particularmente eficaz para aumentar el rendimiento y la pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: Byakangelicin se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica.

Reactivos y condiciones comunes:

Oxidación: Byakangelicin se puede oxidar utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones controladas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican reactivos nucleófilos o electrófilos para introducir nuevos grupos funcionales en la molécula de byakangelicin.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas desoxigenadas de byakangelicin.

Aplicaciones Científicas De Investigación

Byakangelicin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Industria: El compuesto se utiliza en el desarrollo de nuevos productos farmacéuticos y como herramienta de investigación para estudiar diversas vías biológicas.

Mecanismo De Acción

Byakangelicin ejerce sus efectos a través de varios objetivos y vías moleculares:

Actividad antiinflamatoria: Byakangelicin inhibe la activación de la vía de señalización del factor nuclear-κB (NF-κB), reduciendo la producción de citocinas proinflamatorias como la interleucina-6, el factor de necrosis tumoral-alfa y el interferón-gamma.

Actividad antiapoptótica: El compuesto reduce la expresión de genes relacionados con la apoptosis, protegiendo así las células de la muerte celular programada.

Objetivos moleculares: Byakangelicin interactúa con la subunidad reguladora 8 de la proteasa 26S (PSMC5), que juega un papel en la regulación de la inflamación y la apoptosis.

Comparación Con Compuestos Similares

Byakangelicin es único en comparación con otros compuestos similares debido a sus actividades biológicas y objetivos moleculares específicos. Algunos compuestos similares incluyen:

Hidrato de Oxypeucedanin: Otro compuesto que se encuentra en Angelica dahurica, conocido por sus propiedades antiinflamatorias.

Umbelliferona: Un derivado de cumarina con actividades antioxidantes y antiinflamatorias.

Psoraleno: Una furanocumarina con propiedades fototóxicas y antiinflamatorias.

Byakangelicin destaca por sus potentes efectos antiinflamatorios y antiapoptóticos, lo que lo convierte en un compuesto valioso para la investigación científica y las aplicaciones terapéuticas.

Propiedades

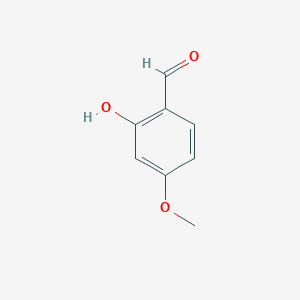

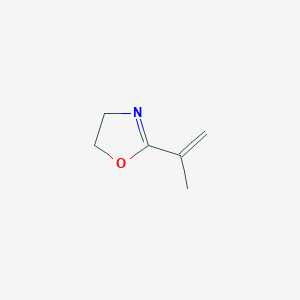

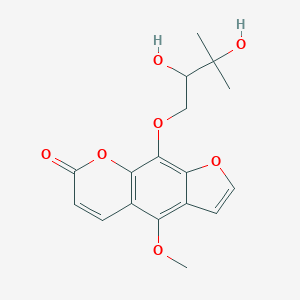

IUPAC Name |

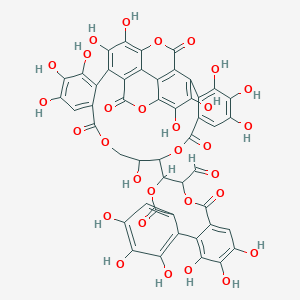

9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRPFNXROFUNDE-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197456 | |

| Record name | byakangelicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-25-7, 19573-01-4 | |

| Record name | (+)-Byakangelicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Byakangelicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | byakangelicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 482-25-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | byakangelicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BYAKANGELICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE80Z850I1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does byakangelicin exert its anti-fibrotic effects in the liver?

A1: Byakangelicin has demonstrated an ability to inhibit the proliferation and activation of hepatic stellate cells (HSCs), key players in liver fibrosis. [] Additionally, it suppresses apoptosis in hepatocytes, further contributing to its protective effect against liver injury. []

Q2: Does byakangelicin influence the signaling pathways of pro-fibrotic cytokines?

A2: Yes, research indicates that byakangelicin can inhibit the signaling pathways of transforming growth factor-β (TGF-β) and platelet-derived growth factor (PDGF), two critical cytokines involved in the development of liver fibrosis. []

Q3: Can byakangelicin protect hepatocytes from damage?

A3: In vitro studies show byakangelicin can attenuate 4-Hydroxynonenal (4-HNE)-induced apoptosis in HepG2 cells (a human liver cancer cell line) by inhibiting the ASK-1/JNK signaling pathway, suggesting a protective role against hepatocyte damage. []

Q4: What is the role of byakangelicin in allergic inflammation?

A4: Byakangelicin has shown the ability to reduce the release of histamine, a key mediator in allergic reactions. [] It also inhibits the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-4, potentially by inhibiting NF-κB activation. []

Q5: What is the molecular formula and weight of byakangelicin?

A5: Byakangelicin has a molecular formula of C16H16O7 and a molecular weight of 316.29 g/mol. []

Q6: What are the key spectroscopic characteristics of byakangelicin?

A6: The mass spectra of byakangelicin and related furanocoumarins exhibit characteristic fragmentation patterns, particularly regarding the cleavage of their side chains, which can aid in their identification. []

Q7: Have computational methods been used to study byakangelicin?

A7: Yes, virtual screening and molecular docking studies have been employed to investigate the potential interactions of byakangelicin and other compounds from Angelica dahurica with targets related to migraine, such as 5-HT receptors, NMDA receptors, and β-adrenergic receptors. []

Q8: Does the structure of byakangelicin influence its biological activity?

A8: Research suggests that specific structural features of byakangelicin and related furanocoumarins are crucial for their biological activity. For instance, the presence of a methoxy group at carbon 5 and a specific side chain at carbon 8 appears essential for suppressing nitric oxide production, potentially contributing to the anti-inflammatory effects. []

Q9: What is known about the absorption of byakangelicin?

A9: Studies using the Caco-2 cell monolayer model suggest that byakangelicin is well-absorbed in the human intestine. [] The absorption process appears to occur primarily through passive diffusion. []

Q10: Has the pharmacokinetics of byakangelicin been studied in vivo?

A10: Yes, a study in beagle dogs investigated the pharmacokinetics of byakangelicin after oral administration of Yuanhu Zhitong preparations, a traditional Chinese medicine containing byakangelicin. [] The study revealed differences in pharmacokinetic parameters depending on the formulation, with the oral liquid exhibiting faster absorption compared to solid formulations. []

Q11: What is known about the distribution of byakangelicin in the body?

A11: (Limited information available) A study investigating the absorption of Yuanhu Zhitong pill components using an everted intestinal sac method detected byakangelicin in the intestinal sac fluid. [] This suggests that byakangelicin can cross the intestinal barrier and enter systemic circulation. []

Q12: Is there information available regarding the metabolism and excretion of byakangelicin?

A12: (Limited information available) A study focusing on various furanocoumarins, including byakangelicin, revealed their ability to influence cytochrome P450 enzyme activity in rat liver microsomes. [] This suggests that byakangelicin might undergo metabolism in the liver. []

Q13: Does byakangelicin demonstrate anti-tumor activity?

A13: While not explicitly stated for byakangelicin, a study examining the antiproliferative effects of Angelica japonica root extract, from which byakangelicin has been isolated, demonstrated significant activity against human gastric adenocarcinoma (MK-1) cells. [] Further research is needed to confirm byakangelicin's specific role in this activity.

Q14: Has byakangelicin been tested in animal models of pain?

A14: Research suggests that byakangelicin, along with other compounds from Angelica dahurica, may have potential in managing migraine. In a study using a rat model of pannonit-induced migraine, byakangelicin showed effects such as reducing the duration of redness in the ears and decreasing scratching frequency. []

Q15: What analytical techniques are commonly used to identify and quantify byakangelicin?

A15: Several analytical techniques are employed for byakangelicin analysis:* High-performance liquid chromatography (HPLC): This method, often coupled with ultraviolet (UV) detection, is widely used for the separation, identification, and quantification of byakangelicin in plant extracts and pharmaceutical preparations. [, , , , , ] * High-performance thin-layer chromatography (HPTLC): This technique, often combined with scanning densitometry, provides a rapid and cost-effective method for both qualitative and quantitative analysis of byakangelicin. [, ]* Mass spectrometry (MS): This technique, often coupled with HPLC (HPLC-MS or UPLC-MS/MS), enables the identification and structural elucidation of byakangelicin based on its mass-to-charge ratio and fragmentation patterns. [, , ] * Nuclear magnetic resonance (NMR) spectroscopy: This technique provides detailed structural information about byakangelicin, confirming its identity and purity. [, , , ]

Q16: Are there any specific challenges in analyzing byakangelicin in complex matrices?

A16: Yes, analyzing byakangelicin in complex matrices such as plant extracts or traditional Chinese medicine formulations can be challenging due to the presence of structurally similar compounds. Advanced separation techniques like two-dimensional preparative HPLC (2D-prep-HPLC) are sometimes necessary to isolate and purify byakangelicin from these complex mixtures effectively. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.